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Methyl-2(1H)-pyridinethione

Abstract
The pyridine ring is a cornerstone of numerous pharmacologically active compounds and

functional materials. Within this class, the 2-substituted pyridinethiol system presents a

fascinating and often misunderstood case of prototropic tautomerism. This guide provides an

in-depth exploration of the 3-methyl substituted derivative, which exists as an equilibrium

between two forms: 3-Methyl-2-pyridinethiol and 3-Methyl-2(1H)-pyridinethione. We will

dissect their structural relationship, spectroscopic differentiation, reactivity, and applications,

with a particular focus on the implications for drug development and materials science. This

document is intended for researchers, chemists, and drug development professionals seeking

a comprehensive understanding grounded in both theoretical principles and practical

application.

The Core Concept: Thiol-Thione Tautomerism
3-Methyl-2-pyridinethiol and 3-Methyl-2(1H)-pyridinethione are not distinct, isolable isomers

in the conventional sense; they are tautomers—constitutional isomers that readily interconvert

through a chemical reaction known as tautomerization.[1] In this specific case, the

interconversion involves the migration of a proton between the nitrogen and sulfur atoms.
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Theoretical and experimental studies have consistently shown that for 2-pyridinethiones, the

thione form is the more stable and therefore predominant tautomer, particularly in the solid

state and in polar solvents.[2][3][4][5] This stability is attributed to the greater strength of the

C=S double bond and the amide-like resonance within the pyridinethione ring. The thiol form,

while less stable, is crucial for understanding the compound's reactivity, especially in non-polar

environments or when acting as a nucleophile in its deprotonated (thiolate) form.[4][5]

3-Methyl-2-pyridinethiol
(Thiol Form)

3-Methyl-2(1H)-pyridinethione
(Thione Form)
(Predominant)

Click to download full resolution via product page

Caption: Prototropic equilibrium between the thiol and thione tautomers.

Structure, Nomenclature, and Physicochemical
Properties
Due to the rapid equilibrium, both tautomers are typically referred to under a single CAS

number, 18368-66-6, with the name 3-Methyl-2(1H)-pyridinethione being the most common

due to its predominance.[6][7]
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Property Data Source

IUPAC Name 3-methyl-1H-pyridine-2-thione [7]

Synonyms
3-Methylpyridine-2-thiol, 2-

Mercapto-3-methylpyridine
[6][7]

CAS Number 18368-66-6 [6][7]

Molecular Formula C₆H₇NS [6][7]

Molecular Weight 125.19 g/mol [6][7]

Appearance Yellow crystalline solid [5]

Melting Point 163-165 °C [6]

Boiling Point 191.88 °C at 760 mmHg [6]

pKa (Predicted) 9.79 ± 0.40 [6]

LogP (Predicted) 1.2 [6]

Spectroscopic Differentiation: The Analytical
Fingerprint
Distinguishing between the two tautomers in a sample is crucial for understanding reactivity

and mechanism. This is achieved primarily through spectroscopic methods.

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the dominant

tautomer.

Thione Form: Exhibits a strong N-H stretching band (typically ~3400 cm⁻¹) and a

characteristic C=S stretching vibration (~1100-1250 cm⁻¹).

Thiol Form: Would show a weak S-H stretch (~2550 cm⁻¹) and a C=N stretching band

within the aromatic region (~1600 cm⁻¹). The absence of a strong S-H band and the

presence of an N-H band in typical spectra confirm the thione's predominance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The most telling signal is a broad, exchangeable singlet in the downfield region

(often >10 ppm) corresponding to the N-H proton of the thione form. The aromatic protons

of the thione are typically more deshielded than those of the thiol due to the electron-

withdrawing nature of the thiocarbonyl group.

¹³C NMR: The carbon of the C=S group in the thione tautomer is highly deshielded and

appears at a very characteristic low-field chemical shift (often >175 ppm), providing

unambiguous evidence for its presence.

UV-Visible Spectroscopy: The two tautomers possess different chromophores. The thione

form displays characteristic absorption bands, including an n → π* transition, which are

absent in the thiol form.[2][4]

Synthesis and Chemical Reactivity
The dual nucleophilicity of the ambident thioamide group dictates the reactivity of the 3-methyl-

2-pyridinethione system.

Synthesis
A robust and common method for synthesizing pyridinethiones is via the reaction of a 2-

halopyridine with a sulfur nucleophile. This approach is favored for its high yield and readily

available starting materials.
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Caption: General workflow for the synthesis of 3-Methyl-2(1H)-pyridinethione.

Expert Insight: The choice of thiourea is strategic. It is a stable, easy-to-handle solid that acts

as a synthetic equivalent of H₂S. The initial reaction forms a stable S-alkylisothiouronium salt
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intermediate, which is then hydrolyzed under basic conditions to yield the desired product upon

acidification. This two-step process avoids the direct handling of corrosive and toxic reagents

like sodium hydrosulfide.

Key Reactions
S-Alkylation: The sulfur atom is the most nucleophilic site, especially after deprotonation with

a mild base. It readily reacts with electrophiles like alkyl halides and α-halocarbonyl

compounds to yield S-substituted 2-(alkylthio)pyridines.[8] This reaction is fundamental to

using the molecule as a building block for more complex structures.

Coordination Chemistry: As a bidentate ligand, the deprotonated anion (3-methylpyridine-2-

thiolate) chelates metal ions through both the sulfur and nitrogen atoms.[9] This property is

exploited in the creation of coordination complexes with applications ranging from catalysis

to fungicidal agents. The famous anti-dandruff agent, Zinc Pyrithione, is a coordination

complex of a related parent compound.[1]

Oxidation: Like many thiols and thiones, the compound can be oxidized to form the

corresponding 2,2'-disulfide. This reaction can be autocatalytic and is important to consider

during storage and handling.[5]

Applications in Drug Development and Materials
Science
The pyridinethione scaffold is of significant interest to medicinal chemists due to its versatile

chemical handles and ability to interact with biological targets.

Anticancer Agents: Pyridinethione derivatives have been synthesized and evaluated for their

antiproliferative activity against various human cancer cell lines, including colon (HCT-116),

liver (HepG-2), and breast (MCF-7) cancers.[8] The thione moiety can act as a hydrogen

bond donor (N-H) and acceptor (C=S), and its ability to chelate metal ions is crucial for

inhibiting metalloenzymes.

Scaffold for Complex Heterocycles: The S-alkylated derivatives serve as versatile

intermediates for synthesizing fused heterocyclic systems. For example, reaction with α-

haloketones followed by intramolecular cyclization can yield thieno[2,3-b]pyridine derivatives,
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a class of compounds known for a wide range of pharmacological activities, including use as

antiplatelet drugs.[8]

Functional Materials: The strong coordinating ability of the pyridinethiolate ligand allows for

the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These

materials can possess unique electronic, magnetic, or catalytic properties.[10]

Standard Experimental Protocol: Synthesis
Objective: To synthesize 3-Methyl-2(1H)-pyridinethione from 2-chloro-3-methylpyridine.

Materials:

2-Chloro-3-methylpyridine (1.0 eq)

Thiourea (1.1 eq)

Ethanol, 200 proof

Sodium hydroxide (NaOH), 10% aqueous solution

Glacial acetic acid

Deionized water

Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add 2-chloro-3-methylpyridine and thiourea.

Solvent Addition: Add ethanol to the flask (approx. 10 mL per gram of the chloropyridine).

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress

by TLC (Thin Layer Chromatography).

Causality: Heating provides the activation energy for the nucleophilic substitution reaction,

forming the isothiouronium salt intermediate. Ethanol is a suitable polar protic solvent for

this reaction.
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Hydrolysis: After cooling to room temperature, add the 10% NaOH solution slowly to the

reaction mixture. Heat the mixture to reflux again for 1-2 hours.

Causality: The base hydrolyzes the intermediate, breaking the C-S bond of the thiourea

moiety and liberating the sodium salt of 3-methyl-2-pyridinethiol.

Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by

dropwise addition of glacial acetic acid until the pH is approximately 5-6.

Causality: Protonation of the thiolate anion causes the neutral, less soluble 3-Methyl-
2(1H)-pyridinethione to precipitate out of the aqueous solution.

Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with

cold deionized water and then a small amount of cold ethanol.

Drying: Dry the product under vacuum to yield pure 3-Methyl-2(1H)-pyridinethione.

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and

melting point analysis.

Conclusion
The 3-Methyl-2-pyridinethiol / 3-Methyl-2(1H)-pyridinethione system is a prime example of

dynamic tautomeric equilibrium with significant practical implications. While the thione form

predominates, understanding the existence and reactivity of the thiol tautomer is essential for

harnessing its full potential. Its role as a versatile nucleophile, a potent bidentate ligand, and a

privileged scaffold in medicinal chemistry underscores its importance. For researchers in drug

discovery and materials science, a thorough grasp of this compound's fundamental chemistry

—from its synthesis and spectroscopic properties to its predictable reactivity—is key to

innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Pyrithione - Wikipedia [en.wikipedia.org]

2. Theoretical studies of the tautomers of pyridinethiones - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal
of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

4. researchgate.net [researchgate.net]

5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

6. lookchem.com [lookchem.com]

7. 3-Methyl-2(1H)-pyridinethione | C6H7NS | CID 5371450 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides
Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC
[pmc.ncbi.nlm.nih.gov]

9. pubs.acs.org [pubs.acs.org]

10. Modification of the solid-state structure of bis(1-hydroxy-2(1H)-pyridinethiolato-
S2,O)zinc(ii): synthesis and characterisation of a molecular solid solution incorporating 3-
hydroxy-4-methyl-2(3H)-thiazolethione - Journal of Materials Chemistry (RSC Publishing)
[pubs.rsc.org]

To cite this document: BenchChem. [3-Methyl-2-pyridinethiol vs 3-Methyl-2(1H)-
pyridinethione]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091402#3-methyl-2-pyridinethiol-vs-3-methyl-2-1h-
pyridinethione]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b091402?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Pyrithione
https://pubmed.ncbi.nlm.nih.gov/18341304/
https://pubmed.ncbi.nlm.nih.gov/18341304/
https://pubs.rsc.org/en/content/articlelanding/1999/p2/a808818g
https://pubs.rsc.org/en/content/articlelanding/1999/p2/a808818g
https://www.researchgate.net/publication/244666328_Thione-thiol_tautomerism_and_stability_of_2-_and_4-mercaptopyridines_and_2-mercaptopyrimidines
https://en.wikipedia.org/wiki/2-Mercaptopyridine
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-2_1H_-pyridinethione
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-2_1H_-pyridinethione
https://pmc.ncbi.nlm.nih.gov/articles/PMC8973085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8973085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8973085/
https://pubs.acs.org/doi/10.1021/acs.organomet.1c00472
https://pubs.rsc.org/en/content/articlelanding/2002/jm/b106734f
https://pubs.rsc.org/en/content/articlelanding/2002/jm/b106734f
https://pubs.rsc.org/en/content/articlelanding/2002/jm/b106734f
https://pubs.rsc.org/en/content/articlelanding/2002/jm/b106734f
https://www.benchchem.com/product/b091402#3-methyl-2-pyridinethiol-vs-3-methyl-2-1h-pyridinethione
https://www.benchchem.com/product/b091402#3-methyl-2-pyridinethiol-vs-3-methyl-2-1h-pyridinethione
https://www.benchchem.com/product/b091402#3-methyl-2-pyridinethiol-vs-3-methyl-2-1h-pyridinethione
https://www.benchchem.com/product/b091402#3-methyl-2-pyridinethiol-vs-3-methyl-2-1h-pyridinethione
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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